molecular formula C11H15Cl2NO B1397548 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219981-30-2

3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397548
CAS No.: 1219981-30-2
M. Wt: 248.15 g/mol
InChI Key: YOAKBPVNKACEKN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a secondary amine compound characterized by a pyrrolidine ring substituted with a 4-chlorophenoxymethyl group and a hydrochloride salt. Its molecular formula is C₁₁H₁₃ClNO·HCl (exact mass: 255.06 g/mol). The compound is utilized in organic synthesis, particularly in catalysis and pharmaceutical intermediate preparation . Its structure combines a rigid pyrrolidine scaffold with a lipophilic 4-chlorophenoxy moiety, influencing both steric and electronic properties critical for reactivity and binding interactions.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAKBPVNKACEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps :

    Reaction of 3-pyrrolidine with 4-chlorophenol: Under alkaline conditions, 3-pyrrolidine reacts with 4-chlorophenol to form 3-[(4-Chlorophenoxy)methyl]pyrrolidine.

    Formation of hydrochloride salt: The product from the first step is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
3-[(4-Chlorophenoxy)methyl]pyrrolidine HCl 4-Cl-phenoxymethyl C₁₁H₁₃ClNO·HCl Catalyst in Diels-Alder reactions
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Br, 2-Me-phenoxymethyl C₁₂H₁₅BrNO·HCl Enhanced lipophilicity; halogen specificity
(R)-3-(4-Fluorophenoxy)pyrrolidine HCl 4-F-phenoxy C₁₀H₁₂FNO·HCl Electron-withdrawing F group; chiral catalysis
(R)-3-(4-Methoxyphenoxy)pyrrolidine HCl 4-OMe-phenoxy C₁₁H₁₅NO₂·HCl Electron-donating OMe group; potential CNS applications
3-(2-Chloro-4-methylphenoxy)pyrrolidine HCl 2-Cl, 4-Me-phenoxy C₁₂H₁₅ClNO·HCl Steric hindrance; altered regioselectivity
Electronic Effects :
  • This contrasts with the 4-chloro analog, where Cl has a weaker electron-withdrawing effect .
  • 4-Methoxy substituent () : The methoxy group donates electron density via resonance, which may reduce electrophilicity and alter binding affinities in receptor-targeted applications .
Steric Effects :
  • 2-Chloro-4-methyl substitution () : The ortho-chloro and para-methyl groups create steric congestion, which could reduce reaction rates in sterically sensitive processes like cycloadditions .

Catalytic Performance in Diels-Alder Reactions

A study comparing pyrrolidine-based catalysts () demonstrated that substituents significantly influence catalytic efficiency:

  • 2-Methylpyrrolidine HCl () : Reduced activity compared to proline-derived catalysts, highlighting the importance of both steric and electronic features .

Biological Activity

3-[(4-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as pharmacology and agrochemicals.

Chemical Overview

  • IUPAC Name : 3-[(4-chlorophenoxy)methyl]pyrrolidine; hydrochloride
  • Molecular Formula : C11H14ClNO · HCl
  • Physical Properties : White crystalline powder, soluble in water, ethanol, and chloroform.

The compound is synthesized through the reaction of 3-pyrrolidine with 4-chlorophenol under alkaline conditions, followed by the formation of the hydrochloride salt with hydrochloric acid .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of various enzymes and receptors, influencing cellular processes such as:

  • Signal Transduction : Alters pathways involved in cellular communication.
  • Gene Expression : Affects the transcriptional activity of specific genes.
  • Metabolic Pathways : Modulates metabolic processes crucial for cell survival and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential as an antibacterial agent. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. It has demonstrated efficacy in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenoxy group enhances its antiproliferative effects .

A notable study assessed its impact on different cancer cell lines, revealing IC50 values that indicate significant growth inhibition:

Cell LineIC50 (µM)
HT29 (Colon)15
MCF7 (Breast)20
A549 (Lung)25

These results suggest that the compound may be a candidate for further development as an anticancer therapeutic .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The inhibition of COX-1 and COX-2 was significant compared to standard anti-inflammatory drugs like diclofenac .

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study highlighted the compound's potential as an anticancer agent, particularly against colorectal cancer cells .
  • Antimicrobial Efficacy Assessment :
    Another research effort evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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